molecular formula C14H20O2 B14842385 4-(Cyclohexyloxy)-2-ethylphenol

4-(Cyclohexyloxy)-2-ethylphenol

Cat. No.: B14842385
M. Wt: 220.31 g/mol
InChI Key: QKWIZBNNRZPSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)-2-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group at the para position and an ethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-ethylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, cyclohexanol, and ethyl bromide.

    Etherification: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form cyclohexyloxyphenol.

    Alkylation: The cyclohexyloxyphenol is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxyethylbenzene.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyloxyethylbenzene.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)-2-ethylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexyloxy)phenol: Lacks the ethyl group, making it less lipophilic.

    2-Ethylphenol: Lacks the cyclohexyloxy group, resulting in different chemical properties.

    4-Ethylphenol: Lacks the cyclohexyloxy group, affecting its reactivity and applications.

Uniqueness

4-(Cyclohexyloxy)-2-ethylphenol is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-cyclohexyloxy-2-ethylphenol

InChI

InChI=1S/C14H20O2/c1-2-11-10-13(8-9-14(11)15)16-12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3

InChI Key

QKWIZBNNRZPSAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.